2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol 2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1248644-68-9
VCID: VC7016773
InChI: InChI=1S/C11H12ClN3O/c1-8-2-3-10(6-11(8)12)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3
SMILES: CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)Cl
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.69

2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

CAS No.: 1248644-68-9

Cat. No.: VC7016773

Molecular Formula: C11H12ClN3O

Molecular Weight: 237.69

* For research use only. Not for human or veterinary use.

2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol - 1248644-68-9

Specification

CAS No. 1248644-68-9
Molecular Formula C11H12ClN3O
Molecular Weight 237.69
IUPAC Name 2-[1-(3-chloro-4-methylphenyl)triazol-4-yl]ethanol
Standard InChI InChI=1S/C11H12ClN3O/c1-8-2-3-10(6-11(8)12)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3
Standard InChI Key BILFPUBYZCKHEV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)Cl

Introduction

The compound 2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a synthetic organic molecule that incorporates a triazole ring, a common motif in pharmaceutical and agrochemical research due to its stability and versatility. Despite the lack of specific literature directly referencing this compound, understanding its structure and potential applications can be inferred from related compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of 2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol could involve several steps, including the formation of the triazole ring via a click reaction, followed by the introduction of the ethan-1-ol moiety. A common method for forming triazoles involves the reaction of alkynes with azides in the presence of a copper catalyst.

  • Click Reaction: The initial step might involve the reaction of 3-chloro-4-methylphenyl azide with an alkyne (e.g., propargyl alcohol) to form the triazole ring.

  • Hydrolysis or Reduction: Depending on the initial product, further steps might involve hydrolysis or reduction to introduce the ethan-1-ol group.

Potential Applications

Triazole-based compounds are explored for various applications, including:

  • Pharmaceuticals: They exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Agrochemicals: Used as fungicides and insecticides due to their ability to interact with biological targets.

  • Materials Science: Incorporated into polymers and other materials for enhanced properties.

Research Findings and Challenges

While specific research findings on 2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol are not available, related compounds have shown promising biological activities. Challenges in studying this compound include synthesizing it efficiently and understanding its stability and reactivity.

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